![molecular formula C14H15BF3NO2 B1466006 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile CAS No. 863868-28-4](/img/structure/B1466006.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile, commonly referred to as TMDTB, is a novel compound with a wide range of potential applications. It is a boron-containing heterocyclic compound, composed of a boron atom and two nitrogen atoms, that is synthesized through a reaction of a trifluoromethylbenzonitrile and a 1,3,2-dioxaborolan-2-yl group. This compound has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Structural Characterization
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile and its derivatives have been synthesized and characterized for their crystal structure and vibrational properties. These compounds are confirmed through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and single-crystal X-ray diffraction. DFT and TD-DFT calculations provide comparative analysis for spectroscopic data, geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and vibrational assignments based on absorption bands. These studies contribute to the understanding of molecular structures and their properties (Wu et al., 2021), (Huang et al., 2021).
Synthesis via Palladium-Catalyzed Borylation
Research demonstrates the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of aryl bromides. This method is highlighted for its efficiency, particularly with aryl bromides bearing sulfonyl groups, offering a novel approach to borylation reactions (Takagi & Yamakawa, 2013).
Application in Fluorescence Probes
Boronate ester derivatives of this compound have been explored for their application in fluorescence probes. These compounds exhibit unique "Off–On" or intensity modulation in fluorescence response towards hydrogen peroxide (H2O2), indicating their potential in developing sensitive fluorescence-based detection systems for H2O2 and possibly other analytes (Lampard et al., 2018).
Hydrogen Peroxide Vapor Detection
Innovations in H2O2 vapor detection have been realized through the design of organic thin-film fluorescence probes incorporating boronate ester or acid functional groups. These materials offer rapid and highly sensitive detection capabilities for H2O2 vapor, a crucial aspect in security and environmental monitoring (Fu et al., 2016).
Metal Ion Detection and Chelation
Boronate ester-based fluorescent prochelators have been developed to respond to metal ions only after activation by H2O2, showcasing a decrease in fluorescence upon metal chelation. This approach highlights the potential for selective detection and chelation of metal ions in biological and environmental samples, contributing to the study of metal-induced oxidative stress (Hyman & Franz, 2012).
Mechanism of Action
Mode of Action
The mode of action of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER involves its interaction with its targets. The compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.
Result of Action
The molecular and cellular effects of the action of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER would depend on the specific targets it interacts with and the context in which these interactions occur. The compound can potentially affect the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER. Factors such as pH can influence the rate of reactions involving the compound . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other chemicals in the environment.
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(16,17)18)6-5-9(11)8-19/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMGFEGPPUQZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719884 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
863868-28-4 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863868-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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